molecular formula C5H11N5O2 B2930322 3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid CAS No. 182133-62-6

3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid

Cat. No.: B2930322
CAS No.: 182133-62-6
M. Wt: 173.176
InChI Key: DDLCHINUSPNABW-UHFFFAOYSA-N
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Description

3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic acid, also known as Tris(2-aminoethyl)amine (TREN), is a versatile compound with several applications in various fields of science. TREN is a branched polyamine that contains three amino groups and a central nitrogen atom. It is a colorless and odorless liquid that is soluble in water, ethanol, and other polar solvents. TREN is widely used in organic synthesis, catalysis, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of TREN is not fully understood. However, it is known that TREN can form stable complexes with metal ions, which can then participate in various chemical reactions. TREN can also act as a base, accepting protons from acids to form salts.
Biochemical and Physiological Effects:
TREN has several biochemical and physiological effects. It has been shown to enhance the activity of enzymes, particularly those involved in the metabolism of carbohydrates. TREN has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

TREN has several advantages for lab experiments. It is a versatile compound that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, TREN has some limitations. It is a toxic compound that can be harmful if ingested or inhaled. It is also a strong base, which can cause skin and eye irritation.

Future Directions

There are several future directions for the use of TREN in scientific research. One potential application is in the development of new catalysts for chemical reactions. TREN can be used as a ligand to form stable complexes with metal ions, which can then catalyze various chemical reactions. Another potential application is in the development of new drugs. TREN has been shown to have antimicrobial and antitumor properties, which can be further explored for the development of new drugs.
Conclusion:
In conclusion, TREN is a versatile compound with several applications in various fields of science. It can be synthesized through a simple reaction and has several advantages for lab experiments. TREN has been extensively studied for its catalytic properties, and its potential in the development of new drugs is an exciting area of research.

Synthesis Methods

The synthesis of TREN involves the reaction of ethylenediamine with formaldehyde and ammonia. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a mixture of TREN and other polyamines. The separation of TREN from the mixture is achieved through distillation or chromatography.

Scientific Research Applications

TREN has several applications in scientific research. It is widely used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions. These complexes have been extensively studied for their catalytic properties in various chemical reactions.
TREN is also used as a building block in organic synthesis. It can be used to synthesize various compounds such as polyamides, polyurethanes, and dendrimers. TREN has been used to synthesize a variety of biologically active compounds, including antitumor agents and antimicrobial agents.

Properties

IUPAC Name

3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5O2/c6-4(7)10-5(8)9-2-1-3(11)12/h1-2H2,(H,11,12)(H6,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLCHINUSPNABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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